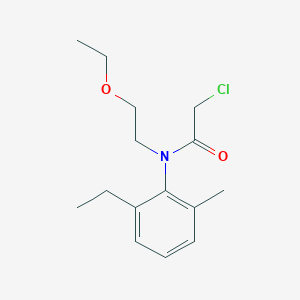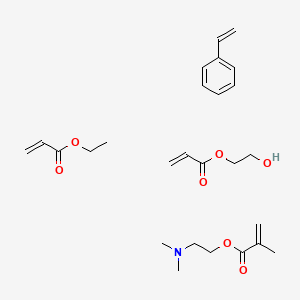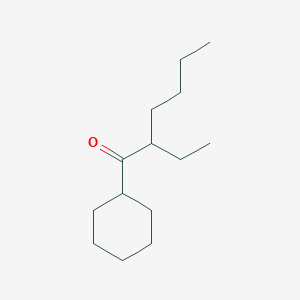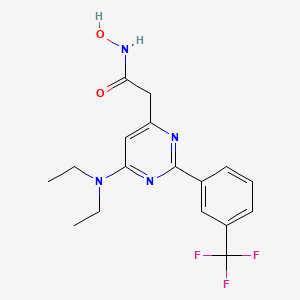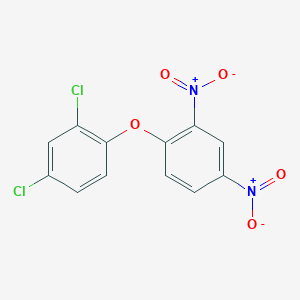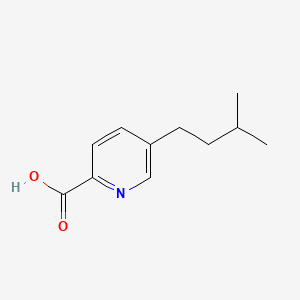
5-Isopentylpicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopentylpicolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an isopentyl group attached to the fifth position of the picolinic acid structure Picolinic acids are derivatives of pyridine with a carboxylic acid group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopentylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions: 5-Isopentylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopentyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted picolinic acid derivatives.
科学研究应用
Chemistry: 5-Isopentylpicolinic acid is used as a ligand in coordination chemistry due to its ability to chelate metal ions. It forms stable complexes with transition metals, which are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential role in metal ion transport and homeostasis. It is also studied for its interactions with enzymes and proteins.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a metal chelator in the treatment of metal ion imbalances and related disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Isopentylpicolinic acid involves its ability to chelate metal ions. By binding to metal ions, it can alter their availability and activity in biological systems. This chelation can affect various molecular targets, including enzymes and proteins that require metal ions for their function. The compound’s ability to modulate metal ion concentrations makes it a valuable tool in both research and therapeutic applications.
相似化合物的比较
Picolinic acid: The parent compound with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the third position.
Isonicotinic acid: Another isomer with the carboxylic acid group at the fourth position.
Uniqueness: 5-Isopentylpicolinic acid is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and ability to form complexes with metal ions, making it distinct from its parent compound and other isomers.
属性
CAS 编号 |
49751-50-0 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
5-(3-methylbutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)3-4-9-5-6-10(11(13)14)12-7-9/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
MXBGCRRAUSJALE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=CN=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


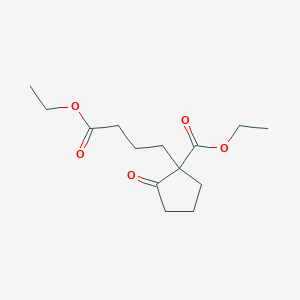
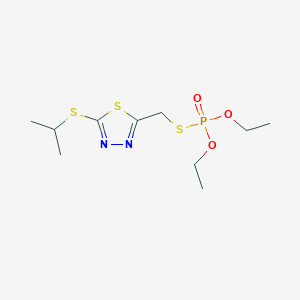

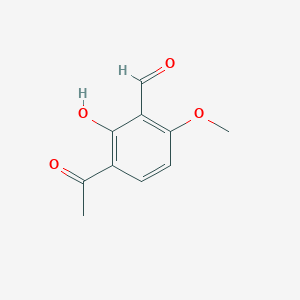
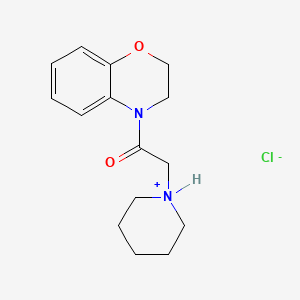
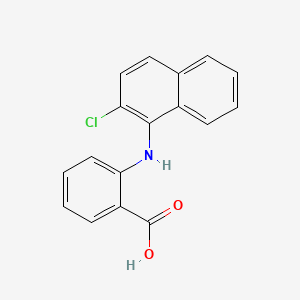

![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
